gamma-(4-Methoxyphenyl)-N,N-dimethyl-2-pyridinepropanamine
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Overview
Description
Gamma-(4-Methoxyphenyl)-N,N-dimethyl-2-pyridinepropanamine is a chemical compound characterized by the presence of a methoxyphenyl group, a dimethylamino group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gamma-(4-Methoxyphenyl)-N,N-dimethyl-2-pyridinepropanamine typically involves the reaction of 4-methoxyphenylacetonitrile with N,N-dimethyl-2-pyridinecarboxamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Gamma-(4-Methoxyphenyl)-N,N-dimethyl-2-pyridinepropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Gamma-(4-Methoxyphenyl)-N,N-dimethyl-2-pyridinepropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of gamma-(4-Methoxyphenyl)-N,N-dimethyl-2-pyridinepropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Gamma-(4-Methoxyphenyl)-N,N-dimethyl-2-pyridinepropanamine can be compared with other similar compounds, such as:
N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide: Known for its therapeutic activity against EGFR and VEGFR-2.
4-Methoxyphenyl-1H-indole: Studied for its enzyme inhibition properties.
4-Methoxyphenyl-1H-imidazole: Another compound with potential biological activities.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C17H22N2O |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C17H22N2O/c1-19(2)13-11-16(17-6-4-5-12-18-17)14-7-9-15(20-3)10-8-14/h4-10,12,16H,11,13H2,1-3H3 |
InChI Key |
FNHKOZYNIGYLQN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)OC)C2=CC=CC=N2 |
Origin of Product |
United States |
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